Decyl 4-methoxybenzoate
Overview
Description
Decyl 4-methoxybenzoate, also known as 4-methoxybenzoic acid decyl ester, is an organic compound with the molecular formula C18H28O3. It is a derivative of 4-methoxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 4-methoxybenzoic acid and decanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and decanol.
Reduction: 4-methoxybenzyl alcohol and decanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Decyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as an emollient and fragrance ingredient.
Mechanism of Action
The mechanism of action of decyl 4-methoxybenzoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: The parent compound, which lacks the decyl ester group.
Methyl 4-methoxybenzoate: A similar ester with a methyl group instead of a decyl group.
Ethyl 4-methoxybenzoate: Another ester with an ethyl group.
Uniqueness
Decyl 4-methoxybenzoate is unique due to its long alkyl chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications requiring enhanced membrane interaction and solubility in non-polar solvents.
Properties
IUPAC Name |
decyl 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-15-21-18(19)16-11-13-17(20-2)14-12-16/h11-14H,3-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWKHCLHKJAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989904 | |
Record name | Decyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-04-5 | |
Record name | Benzoic acid, decyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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